BCN-PEG4-acid

SPAAC kinetics bioorthogonal chemistry electron-deficient azides

BCN-PEG4-acid (CAS 1881221-47-1, endo isomer) is a heterobifunctional polyethylene glycol (PEG) linker featuring a strained bicyclo[6.1.0]non-4-yne (BCN) group at one terminus and a terminal carboxylic acid at the other, joined by a tetra(ethylene glycol) (PEG4) spacer. The BCN moiety enables copper-free, strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules under physiological conditions, while the carboxylic acid permits classical amide bond formation with primary amines via standard activation (e.g., EDC/NHS).

Molecular Formula C22H35NO8
Molecular Weight 441.5 g/mol
Cat. No. B15543286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG4-acid
Molecular FormulaC22H35NO8
Molecular Weight441.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25)/t18-,19+,20?
InChIKeyMOPSTLKSTPBGBX-YOFSQIOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BCN-PEG4-acid: Baseline Physicochemical and Functional Characteristics for Bioconjugation Procurement


BCN-PEG4-acid (CAS 1881221-47-1, endo isomer) is a heterobifunctional polyethylene glycol (PEG) linker featuring a strained bicyclo[6.1.0]non-4-yne (BCN) group at one terminus and a terminal carboxylic acid at the other, joined by a tetra(ethylene glycol) (PEG4) spacer [1]. The BCN moiety enables copper-free, strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules under physiological conditions, while the carboxylic acid permits classical amide bond formation with primary amines via standard activation (e.g., EDC/NHS) . Vendors supply the compound at ≥95% purity (some at ≥99%) with a powder storage shelf-life of 3 years at -20°C . The PEG4 segment confers aqueous solubility and reduces steric hindrance and non-specific binding. This linker is classified as a cleavable ADC linker used in antibody-drug conjugate synthesis and also as a PROTAC linker for targeted protein degradation .

Why DBCO-PEG4-acid and Other Cyclooctyne-Acid Linkers Cannot Simply Replace BCN-PEG4-acid


Generic substitution among strained-alkyne acid–PEG4 linkers fails because the cycloalkyne core dictates orthogonal reactivity, hydrophilicity, and steric outcome, which in turn govern conjugation efficiency and product homogeneity. BCN is dramatically accelerated by electron-deficient aryl azides (rate constants up to 2.0–2.9 M⁻¹ s⁻¹), whereas DBCO reactivity with the same azides is not similarly enhanced [1]. Conversely, DBCO often shows higher intrinsic reactivity with conventional aliphatic azides where BCN is slightly slower (k ≈ 0.28 vs. 0.34 M⁻¹ s⁻¹) [2]. Furthermore, BCN lacks the dibenzofused ring system of DBCO, resulting in a symmetrical structure that avoids stereoisomeric product mixtures . These differences are not cosmetic; they directly affect achievable drug-to-antibody ratios (DAR), payload homogeneity, and purification yields. The quantitative evidence below demonstrates that selecting the correct cyclooctyne-acid linker is a design decision, not a procurement convenience.

BCN-PEG4-acid Quantified Differentiation Evidence Against DBCO-PEG4-acid and Other Analogs


BCN Outperforms DBCO in Electron-Deficient Azide SPAAC Kinetics

The bicyclononyne (BCN) group in BCN-PEG4-acid achieves second-order rate constants of 2.0–2.9 M⁻¹ s⁻¹ with electron-deficient aryl azides, while unmodified DBCO and other benzannulated cyclooctynes typically operate in the 0.2–0.5 M⁻¹ s⁻¹ range for aliphatic azides and are not comparably accelerated by electron-poor aryl azides [1]. This translates to an approximate 4–15× rate enhancement for BCN over DBCO when the azide partner is electron-deficient. The result is faster, higher-yielding bioconjugation under mild conditions, which is critical for time-sensitive in vivo or live-cell applications.

SPAAC kinetics bioorthogonal chemistry electron-deficient azides

BCN-PEG4-acid Produces Stereochemically Homogeneous Triazole Products vs. DBCO Mixtures

BCN possesses a plane of symmetry that ensures SPAAC with azides yields a single regioisomeric triazole product, whereas the non-symmetric dibenzocyclooctyne (DBCO) core generates mixtures of stereoisomeric products . In ADC drug-linker construction, this stereochemical purity simplifies analytical characterization (LC-MS, HPLC) and eliminates the need for isomer separation. Vendor technical datasheets confirm BCN-PEG4-acid purity ≥95–98% by HPLC, with no isomeric contaminants reported [1]. For DBCO-PEG4-acid, the inherent stereoisomerism of the triazole linkage adds an additional dimension of heterogeneity that must be addressed in regulatory filings for ADC candidates.

ADC linker stereochemistry product homogeneity

BCN-PEG4-acid Enables Orthogonal Dual-Chemistry Conjugation Unavailable to DBCO-PEG4-acid

Unlike DBCO, the BCN cycloalkyne can participate in both SPAAC (with azides) and inverse electron-demand Diels–Alder (IEDDA) reactions with tetrazines . This dual reactivity allows BCN-PEG4-acid to be used in tandem, one-pot bioorthogonal strategies where two distinct payloads (e.g., a fluorophore and a drug) are sequentially attached using orthogonal azide/tetrazine pairs. DBCO is not competent in IEDDA reactions, limiting it to a single conjugation chemistry [1]. This functional advantage has been exploited in three-component protein labeling experiments reported in the literature [2].

bioorthogonal dual labeling IEDDA SPAAC

BCN-PEG4-acid Exhibits Higher Hydrophilicity than DBCO-PEG4-acid

The aliphatic BCN core is substantially more hydrophilic than the dibenzocyclooctyne (DBCO) ring system, which contains two fused benzene rings that increase logP and promote non-specific hydrophobic interactions [1]. Vendor sources state BCN is 'ideally suited for aqueous bioconjugations due to its high hydrophilicity, relative to all other metal-free click chemistry probes' . While exact logD values are not published for BCN-PEG4-acid, the structural difference is unambiguous: the DBCO core adds six sp² carbons and aromaticity that BCN lacks, translating to empirically observed lower non-specific binding to proteins and cell membranes for BCN conjugates compared to DBCO conjugates [2].

hydrophilicity aqueous solubility PEG linker

Cleavable PEG4 Linker Design Differentiates BCN-PEG4-acid from Non-Cleavable Analogs

BCN-PEG4-acid is consistently classified in vendor databases as a 'cleavable 4-unit PEG ADC linker' , distinguishing it from non-cleavable BCN linkers such as BCN-PEG3-Biotin (classified as non-cleavable ) or BCN-PEG4-alkyne (typically used for non-cleavable PROTAC applications). The cleavable functionality enables programmed drug release at the target site, a critical requirement for ADC efficacy. While DBCO-PEG4-acid may also be designed as cleavable, the combination of cleavability with the BCN core's kinetic and hydrophilicity advantages provides a unique value proposition not achieved by any single analog.

cleavable linker ADC PROTAC PEG4

Optimal Procurement and Application Scenarios for BCN-PEG4-acid Based on Differentiated Evidence


Rapid Bioconjugation with Electron-Deficient Azide Payloads

When constructing ADCs or PROTACs using electron-deficient aryl azide-modified cytotoxins or E3 ligase ligands, BCN-PEG4-acid is the preferred linker. Its 2.0–2.9 M⁻¹ s⁻¹ rate constant with such azides [1] translates to near-quantitative conjugation in minutes rather than hours compared to DBCO-based linkers. Procurement teams should select BCN-PEG4-acid over DBCO-PEG4-acid when the azide partner is electron-poor, to minimize reagent waste and maximize DAR consistency.

Stereochemically Pure ADC Drug-Linker Construction

For ADC programs advancing toward IND filing, the single-isomer triazole product obtained with BCN-PEG4-acid simplifies analytical method development and eliminates the need for isomeric impurity characterization required for DBCO-derived conjugates [1]. This directly reduces CMC (Chemistry, Manufacturing, and Controls) complexity and accelerates regulatory timelines. Select BCN-PEG4-acid when product homogeneity is non-negotiable.

Tandem Dual-Labeling in One-Pot Protein Conjugation

BCN-PEG4-acid enables sequential orthogonal conjugation: first, the carboxylic acid can be coupled to an amine-containing targeting ligand (via EDC/sulfo-NHS); then, the BCN group can react with an azide-bearing fluorophore, while a tetrazine-bearing drug can be attached via IEDDA—all in a one-pot procedure [1]. No DBCO analog can achieve this dual-chemistry workflow, making BCN-PEG4-acid the sole procurement choice for such multi-component constructs.

ADC Development Requiring Low Non-Specific Binding

BCN-PEG4-acid's higher intrinsic hydrophilicity relative to DBCO-PEG4-acid [1] minimizes hydrophobic aggregation and non-specific protein binding during conjugation and in systemic circulation. This leads to improved ADC monomeric purity and potentially better in vivo biodistribution profiles. Procurement should prioritize BCN-PEG4-acid when the payload or antibody scaffold is prone to aggregation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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